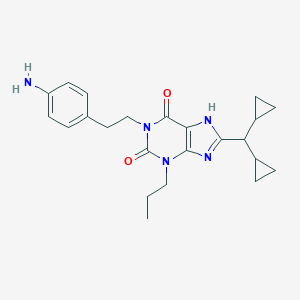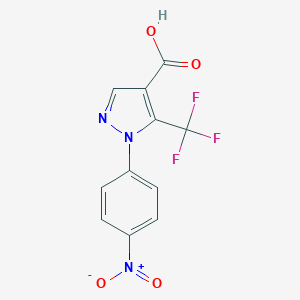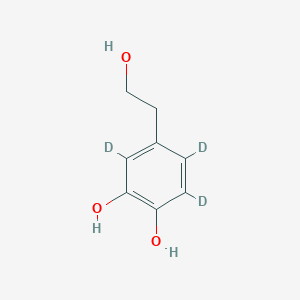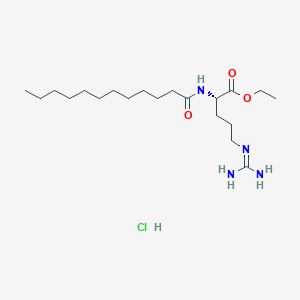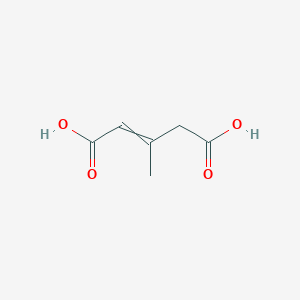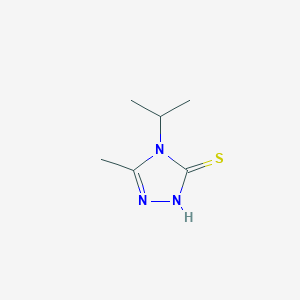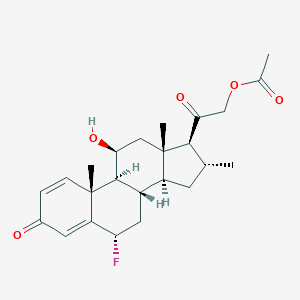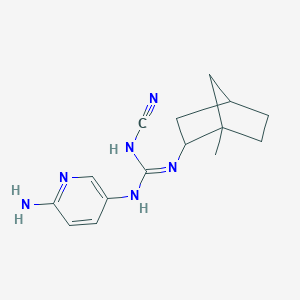
N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine, also known as A-867744, is a potent and selective inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. A-867744 has been extensively studied for its potential therapeutic applications in pain management and other diseases.
Mécanisme D'action
TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine binds to a specific site on TRPV1 and inhibits its activity. N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine is a competitive antagonist of TRPV1 and prevents the channel from opening in response to stimuli. By inhibiting TRPV1, N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine reduces the transmission of pain signals from sensory neurons to the central nervous system.
Effets Biochimiques Et Physiologiques
N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine has been shown to have potent analgesic effects in animal models of inflammatory and neuropathic pain. N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine has also been shown to reduce itch responses in animal models. N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine has minimal effects on other TRP channels and does not affect body temperature or locomotor activity. N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine has good pharmacokinetic properties and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine is a potent and selective inhibitor of TRPV1 and has been extensively studied for its potential therapeutic applications in pain management. N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine has good pharmacokinetic properties and is well-tolerated in animal studies. However, N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine has limitations in some lab experiments. N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine is not suitable for studying the role of TRPV1 in body temperature regulation or locomotor activity, as it has minimal effects on these physiological processes. N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine may also have off-target effects on other ion channels or receptors in some experimental conditions.
Orientations Futures
N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine has shown promise as a potential therapeutic agent for pain management and other diseases. Future research directions include:
1. Investigating the efficacy and safety of N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine in clinical trials for pain management and other diseases.
2. Developing more potent and selective TRPV1 inhibitors based on the structure of N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine.
3. Studying the role of TRPV1 in other physiological processes, such as inflammation and cancer.
4. Investigating the potential use of N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine in combination with other drugs for pain management and other diseases.
5. Developing new methods for delivering N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine to target tissues, such as the skin or bladder.
In conclusion, N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine is a potent and selective inhibitor of TRPV1 that has been extensively studied for its potential therapeutic applications in pain management and other diseases. N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine has good pharmacokinetic properties and is well-tolerated in animal studies. Future research directions include investigating the efficacy and safety of N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine in clinical trials, developing more potent and selective TRPV1 inhibitors, studying the role of TRPV1 in other physiological processes, investigating the potential use of N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine in combination with other drugs, and developing new methods for delivering N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine to target tissues.
Méthodes De Synthèse
N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine can be synthesized using a multistep process starting from 6-amino-3-pyridinecarbonitrile and 1-methyl-2-norbornene. The intermediate compounds are then reacted with guanidine to form the final product. The synthesis process has been optimized to improve the yield and purity of N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine.
Applications De Recherche Scientifique
N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine has been extensively studied for its potential therapeutic applications in pain management. TRPV1 is expressed in sensory neurons and plays a critical role in nociception. N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine has been shown to inhibit TRPV1-mediated pain responses in animal models of inflammatory and neuropathic pain. N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine has also been investigated for its potential use in other diseases, such as itch and urinary incontinence.
Propriétés
Numéro CAS |
145255-00-1 |
|---|---|
Nom du produit |
N-(6-Amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine |
Formule moléculaire |
C15H20N6 |
Poids moléculaire |
284.36 g/mol |
Nom IUPAC |
1-(6-aminopyridin-3-yl)-3-cyano-2-(1-methyl-2-bicyclo[2.2.1]heptanyl)guanidine |
InChI |
InChI=1S/C15H20N6/c1-15-5-4-10(7-15)6-12(15)21-14(19-9-16)20-11-2-3-13(17)18-8-11/h2-3,8,10,12H,4-7H2,1H3,(H2,17,18)(H2,19,20,21) |
Clé InChI |
HVFZAVZFLAWYDZ-UHFFFAOYSA-N |
SMILES |
CC12CCC(C1)CC2N=C(NC#N)NC3=CN=C(C=C3)N |
SMILES canonique |
CC12CCC(C1)CC2N=C(NC#N)NC3=CN=C(C=C3)N |
Synonymes |
APCMNG endo-N-(6-amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine N-(6-amino-3-pyridyl)-N'-cyano-N''-(1-methyl-2-norbornyl)guanidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



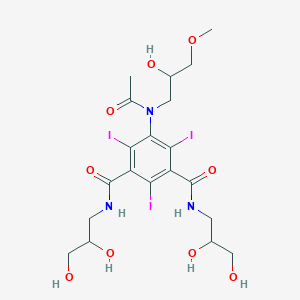
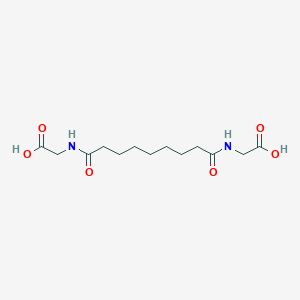
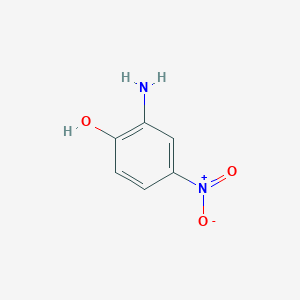
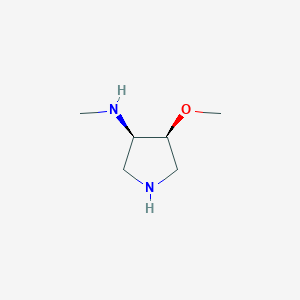
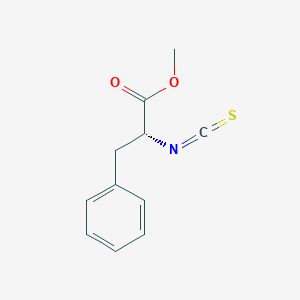
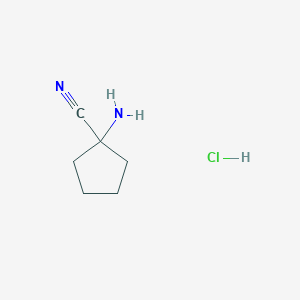
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B125919.png)
